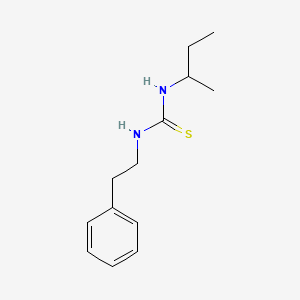

N-(sec-butyl)-N'-(2-phenylethyl)thiourea

Description

Properties

IUPAC Name |

1-butan-2-yl-3-(2-phenylethyl)thiourea | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H20N2S/c1-3-11(2)15-13(16)14-10-9-12-7-5-4-6-8-12/h4-8,11H,3,9-10H2,1-2H3,(H2,14,15,16) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IHTCGZAIFINVGP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C)NC(=S)NCCC1=CC=CC=C1 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H20N2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

236.38 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Comparison with Similar Compounds

Key Observations:

Substituent Effects on Solubility :

- The sec-butyl group in the target compound reduces solubility compared to derivatives with hydrophilic groups (e.g., hydroxyl in or pyrazolyl in ).

- Hydrophobic substituents (e.g., dichlorophenyl in ) enhance membrane permeability but may limit aqueous solubility.

Biological Activity :

- Antimicrobial activity is common among thioureas (e.g., ), likely due to thiourea’s ability to disrupt microbial enzyme activity.

- Electrophilic substituents (e.g., chlorine in ) improve reactivity with biological targets, enhancing inhibitory effects.

Structural Flexibility vs. Rigidity :

- The 2-phenylethyl group provides conformational flexibility, whereas rigid groups (e.g., thiadiazole in ) may restrict binding modes.

Research Findings and Mechanistic Insights

- Enzyme Inhibition : Thioureas often act as competitive inhibitors by binding to enzyme active sites via hydrogen bonding (SC(NR2) moiety) and hydrophobic interactions (aryl/alkyl groups) . For example, N-(3,4-dichlorophenyl)-N'-(thiadiazolylcarbonyl)thiourea inhibits enzymes by coordinating metal ions or forming covalent bonds .

- Antimicrobial Activity : Derivatives with aromatic substituents (e.g., phenylethyl in ) show broad-spectrum activity against bacteria and fungi, likely through membrane disruption or interference with microbial metabolism .

- Anticancer Potential: Fluorinated thioureas (e.g., ) exhibit cytotoxicity by targeting DNA replication or apoptosis pathways, though the sec-butyl analog’s efficacy remains unexplored.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for N-(sec-butyl)-N'-(2-phenylethyl)thiourea, and how can reaction conditions be optimized for higher yields?

- Methodological Answer : The compound is typically synthesized via nucleophilic substitution between isothiocyanate and amine precursors. For example, reacting sec-butyl isothiocyanate with 2-phenylethylamine under anhydrous conditions in a polar aprotic solvent (e.g., THF or DCM) at 0–5°C for 24 hours yields the thiourea derivative. Optimization involves adjusting stoichiometry (1:1.2 molar ratio of amine to isothiocyanate), temperature control to minimize side reactions, and purification via recrystallization from ethanol/water mixtures. Monitoring reaction progress with TLC (silica gel, eluent: ethyl acetate/hexane 1:3) and confirming purity via HPLC (C18 column, acetonitrile/water gradient) ensures reproducibility .

Q. Which spectroscopic techniques are most effective for characterizing this compound, and how are data interpreted?

- Methodological Answer :

- FT-IR : Confirm thiourea C=S stretch at ~1250–1350 cm⁻¹ and N-H stretches at ~3200–3400 cm⁻¹.

- ¹H/¹³C NMR : Identify protons on sec-butyl (δ 0.8–1.5 ppm for CH₃ and CH₂ groups) and phenylethyl (δ 2.8–3.5 ppm for CH₂ adjacent to phenyl, δ 7.2–7.4 ppm for aromatic protons).

- LC-MS : Verify molecular ion [M+H]⁺ at m/z 265.2 (C₁₃H₂₀N₂S).

- Single-crystal XRD : Resolve hydrogen bonding (e.g., N-H···S interactions) and confirm molecular geometry .

Q. How does the substitution pattern (sec-butyl vs. other alkyl/aryl groups) influence the compound’s physicochemical properties?

- Methodological Answer : The sec-butyl group enhances lipophilicity (logP ~3.2) compared to linear alkyl chains, improving membrane permeability. Computational tools like COSMO-RS predict solubility in DMSO (≥50 mg/mL) and aqueous buffers (<0.1 mg/mL). Substituent effects on melting point (mp 148–152°C) and thermal stability (TGA decomposition >200°C) are experimentally validated via DSC and TGA .

Advanced Research Questions

Q. What strategies resolve contradictions in reported biological activity data for thiourea derivatives, such as antimicrobial vs. cytotoxic effects?

- Methodological Answer :

- Dose-response profiling : Use MIC assays (e.g., 0.5–128 µg/mL) against Gram-positive (S. aureus) and Gram-negative (E. coli) strains to distinguish bactericidal activity from cytotoxicity (tested via MTT assays on mammalian cells).

- Structural analogs : Compare this compound with N-benzyl or N-(trifluoromethylphenyl) derivatives to isolate substituent-specific effects.

- Mechanistic studies : Perform molecular docking (AutoDock Vina) to assess binding to bacterial enoyl-ACP reductase vs. human kinases, explaining selectivity .

Q. How can computational methods predict and validate the compound’s interaction with biological targets?

- Methodological Answer :

- Docking simulations : Use crystal structures of target proteins (e.g., S. aureus FabI, PDB: 3GNS) to model binding poses. Prioritize poses with ΔG < −7 kcal/mol and hydrogen bonds to thiourea’s sulfur/nitrogen atoms.

- MD simulations (GROMACS) : Simulate ligand-protein stability over 100 ns; analyze RMSD (<2 Å) and interaction persistence (e.g., hydrophobic contacts with phenyl groups).

- QSAR models : Train on IC₅₀ data from analogs to correlate substituent descriptors (e.g., Hammett σ) with activity .

Q. What experimental approaches elucidate the role of hydrogen bonding in the compound’s crystal packing and stability?

- Methodological Answer :

- XRD analysis : Resolve intermolecular N-H···S and C-H···π interactions. Compare packing motifs with related thioureas (e.g., N-phenyl derivatives) to identify steric effects from the sec-butyl group.

- Hirshfeld surface analysis : Quantify interaction contributions (e.g., 12% H···S contacts) using CrystalExplorer.

- Thermal analysis : Correlate hydrogen-bond density with thermal stability (TGA) and phase transitions (DSC) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.